2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an aniline derivative, which is further connected to a cyclopentylacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl aniline derivative. This can be achieved through the reaction of benzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopentylacetyl chloride to form the final product. The reaction conditions generally involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate. The compound’s ability to inhibit carbonic anhydrase enzymes, for example, is due to its binding to the zinc ion in the enzyme’s active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another sulfonamide derivative used as a fluorinating agent.
Benzenesulfonamide: A simpler sulfonamide compound with similar enzyme inhibitory properties.
N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide: A structurally similar compound with different substituents on the aniline ring
Uniqueness
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-15-9-8-14-19(20)23(16-21(24)22-17-10-6-7-11-17)28(25,26)18-12-4-3-5-13-18/h3-5,8-9,12-15,17H,2,6-7,10-11,16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIAFFUOHCDRPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360512 | |
Record name | 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6013-47-4 | |
Record name | 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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